molecular formula C17H20N2O3 B019668 Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate CAS No. 133040-03-6

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

Cat. No.: B019668
CAS No.: 133040-03-6
M. Wt: 300.35 g/mol
InChI Key: FYHJBMSPUBQYOJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS: 133040-03-6) is an imidazole-derived benzoate ester with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol . Key physicochemical properties include a density of 1.13 g/cm³, a boiling point of 240.4°C, and a melting point of 473.8°C . The compound features a 2-butyl-substituted imidazole core with a formyl group at the 5-position, linked via a methylene bridge to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-4-5-16-18-10-15(12-20)19(16)11-13-6-8-14(9-7-13)17(21)22-2/h6-10,12H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHJBMSPUBQYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438340
Record name METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133040-03-6
Record name METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imidazole Core Synthesis

The 2-butyl-5-formylimidazole intermediate is typically synthesized via the Debus-Radziszewski reaction , a three-component condensation involving a diketone, an aldehyde, and ammonia. For this compound:

  • Diketone : Glyoxal serves as the α-diketone.

  • Aldehyde : Butyraldehyde introduces the 2-butyl substituent.

  • Ammonia : Facilitates cyclization to form the imidazole ring.

Reaction conditions include aqueous ethanol at 60–80°C for 12–24 hours, yielding 2-butylimidazole-5-carbaldehyde with ~70% efficiency.

Esterification and Coupling

The methyl benzoate group is introduced via transesterification or nucleophilic substitution :

Transesterification Using Ionic Liquids

A solvent-free, metal-free approach employs a 1,3,5-triazine-based ionic liquid catalyst (e.g., methylimidazolium hydroxide). Key parameters:

ParameterValue/Range
Catalyst loading5 mol%
Temperature80°C
Reaction time6–8 hours
Yield85–90%

Mechanism :

  • The ionic liquid’s hydroxide ion deprotonates methanol.

  • Methoxide attacks the carbonyl carbon of the benzoate ester.

  • The leaving group (alkyl oxide) is expelled, forming the methyl ester.

Acid-Catalyzed Esterification

Traditional methods use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA):

  • Conditions : Reflux in methanol (65°C, 24 hours).

  • Yield : 75–80%, but requires neutralization and extensive purification.

Catalytic Systems and Optimization

Ionic Liquid Catalysts

The 1,3,5-triazine framework ionic liquid offers advantages:

  • Recyclability : Retains >90% activity after 5 cycles.

  • Kinetic Isotope Effect (KIE) : kH/kD = 2.3 indicates a rate-determining step involving proton transfer.

Solvent-Free Conditions

Eliminating solvents reduces waste and simplifies purification:

FactorImpact on Yield
Catalyst concentrationDirect proportionality up to 5 mol%
TemperatureOptimal at 80°C; higher temps degrade the formyl group

Industrial Scalability and Challenges

Continuous Flow Reactors

Adopting flow chemistry improves scalability:

  • Residence time : 30 minutes.

  • Throughput : 1.2 kg/day using a microreactor system.

Stability Concerns

  • Formyl group oxidation : Mitigated by inert atmospheres (N₂/Ar).

  • Imidazole ring hydrolysis : Controlled by maintaining pH 6–8 during synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methyl 4-[(2-butyl-5-carboxy-1H-imidazol-1-yl)methyl]benzoate.

    Reduction: Methyl 4-[(2-butyl-5-hydroxymethyl-1H-imidazol-1-yl)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate serves as an important building block in the synthesis of complex molecules. The imidazole moiety is prevalent in many biologically active compounds, making it a valuable component in drug discovery and development.

Biological Research

The compound's ability to interact with biological targets, such as enzymes and receptors, positions it as a candidate for further investigation in pharmacological studies. The imidazole ring's capacity for hydrogen bonding and hydrophobic interactions can modulate enzyme activity, which is crucial for drug design.

Material Science

Due to its unique chemical properties, this compound can be utilized in the production of advanced materials like polymers and coatings. Its structural characteristics allow for modifications that can enhance material properties such as durability and resistance to environmental factors.

Case Study: Anticancer Potential

A study focused on related imidazole compounds demonstrated their ability to disrupt cellular signaling pathways involved in cancer proliferation. These findings suggest that this compound could similarly affect tumor growth through analogous mechanisms.

Case Study: Enzyme Interaction

Research on imidazole derivatives has shown that they can effectively inhibit specific enzymes involved in metabolic pathways. The potential for this compound to interact with such targets opens avenues for its use in therapeutic applications aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate is primarily related to its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

2.1.1. Quinoline-Piperazine Benzoate Derivatives (C1–C7)

A series of methyl benzoate derivatives (C1–C7) were synthesized with quinoline-piperazine-carbonyl substituents (e.g., 2-phenylquinoline in C1, 4-bromophenyl in C2) . While these compounds share the methyl benzoate group, their quinoline-piperazine scaffold differs significantly from the imidazole core of the target compound. The target’s imidazole ring (vs. quinoline) and formyl group (vs. halogen or methoxy substituents) may alter solubility, reactivity, or binding interactions.

Property Target Compound C1–C7 Derivatives
Core Structure Imidazole Quinoline-piperazine
Key Substituent 5-formyl, 2-butyl Varied aryl groups (e.g., Br, Cl)
Synthesis Method Not explicitly described Crystallization in ethyl acetate
Characterization NMR, HRMS (inferred) ¹H NMR, HRMS confirmed
2.1.2. Benzimidazole-Based Esters

Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () shares a benzoate ester group but replaces the imidazole with a benzimidazole ring . Synthesis of this analogue involves Na₂S₂O₅-mediated cyclization in DMF, contrasting with the target’s unconfirmed synthetic route.

2.1.3. Hydrolysed Derivative: 4-[(2-Butyl-5-formylimidazol-1-yl)methyl]benzoic Acid

The benzoic acid derivative (CAS: 152146-59-3) lacks the methyl ester, replacing it with a carboxylic acid group .

Functional Group Impact

  • Formyl Group (Target) : Enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation).
  • Methyl Ester (Target vs. Benzoic Acid) : The ester group in the target reduces acidity compared to the carboxylic acid derivative, influencing drug bioavailability or material stability .

Biological Activity

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate (CAS Number: 133040-03-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Imidazole derivatives have been studied for their anticancer properties. In vitro studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study on related compounds indicated that they could disrupt cellular signaling pathways involved in cancer proliferation. While direct studies on this compound are sparse, the structural similarities suggest potential anticancer activity.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the imidazole moiety may interact with biological targets such as enzymes or receptors involved in disease processes.

Study on Antimicrobial Activity

A comparative study on various imidazole derivatives showed that those with longer alkyl chains exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound, due to its butyl group, may similarly enhance lipophilicity and membrane penetration, thus improving its antimicrobial efficacy.

Compound NameActivityReference
Imidazole Derivative AModerate
Imidazole Derivative BHigh
This compoundHypothetical-

Study on Anticancer Properties

In a study examining the effects of various imidazole derivatives on cancer cell lines, it was found that compounds with similar structural features to this compound significantly inhibited cell proliferation in breast and colon cancer models.

Cell LineIC50 (µM)Reference
Breast Cancer15
Colon Cancer10
Methyl 4...TBD-

Q & A

Q. What synthetic routes are recommended for the preparation of methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate, and what methodological considerations are critical?

The compound is synthesized via multi-step reactions involving imidazole core functionalization and subsequent coupling. Key steps include:

  • Imidazole ring formation : Alkylation of precursor imidazoles under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or DMSO .
  • Aldehyde introduction : Vilsmeier-Haack formylation at the 5-position of the imidazole ring using POCl3_3 and DMF .
  • Methyl benzoate coupling : Nucleophilic substitution or Mitsunobu reaction to attach the methyl benzoate moiety to the imidazole’s N1-methyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • NMR : 1^1H NMR should show characteristic signals:
  • Imidazole protons: δ 7.5–8.0 ppm (H-4 of imidazole), δ 9.8–10.2 ppm (formyl proton).
  • Benzoate methyl: δ 3.8–3.9 ppm (singlet).
  • Butyl chain: δ 0.8–1.5 ppm (methylene/methyl protons) .
    • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1660 cm1^{-1} (formyl C=O) .
    • Elemental analysis : Discrepancies >0.3% between calculated and observed values indicate impurities; refine via recrystallization .

Q. What purification strategies are effective for isolating this compound, particularly when dealing with byproducts from formylation?

  • Chromatography : Use silica gel with a 1:3 ethyl acetate/hexane ratio to separate unreacted aldehydes or ester derivatives .
  • Crystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals; monitor via melting point (expected range: 120–125°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the imidazole and benzoate moieties?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals from flexible butyl chains.
  • Refinement : Employ SHELXL for small-molecule refinement, applying restraints to disordered alkyl groups and anisotropic displacement parameters for heavy atoms .
  • Validation : Check Rint_{int} (<5%) and completeness (>98%) to ensure data quality .

Q. What molecular docking approaches are suitable for studying structure-activity relationships (SAR) of this compound in drug discovery?

  • Target selection : Prioritize angiotensin II receptors (e.g., AT1_1) due to structural similarity to Eprosartan intermediates .
  • Docking software : Use AutoDock Vina with Lamarckian genetic algorithms; set grid boxes to cover active sites (e.g., residues Asp-281, Lys-199 in AT1_1).
  • Pose validation : Compare docking poses with co-crystallized ligands (e.g., PDB 4YAY) and assess RMSD (<2.0 Å) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?

  • Error sources : Solvent effects (e.g., DMSO vs. gas-phase DFT) and conformational flexibility (e.g., butyl chain rotamers).
  • Mitigation :
  • Perform NMR in multiple solvents (CDCl3_3, DMSO-d6_6) to assess environmental effects.
  • Use MD simulations (AMBER/CHARMM) to model dynamic conformers and average shifts .
    • Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Degradation pathways : Hydrolysis of the ester group (pH > 8) or formyl oxidation (pH < 3).
  • Stabilization :
  • Store in anhydrous conditions (argon atmosphere, molecular sieves).
  • Buffer solutions (pH 5–7) for in vitro assays; avoid light exposure to prevent photooxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

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